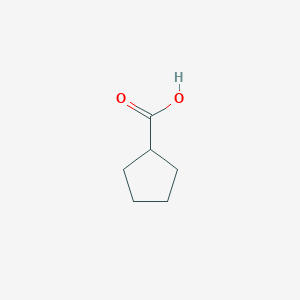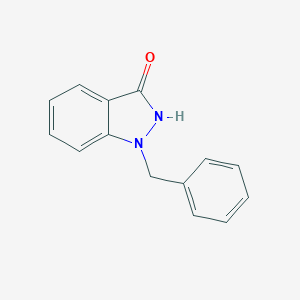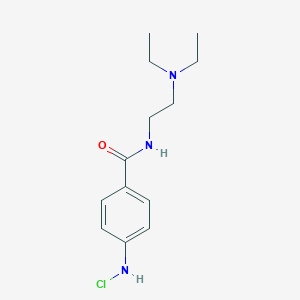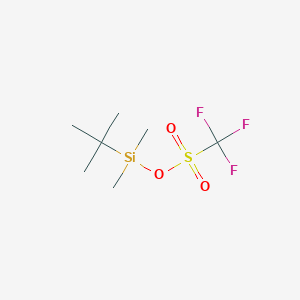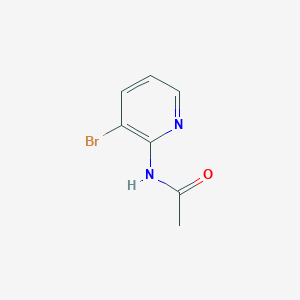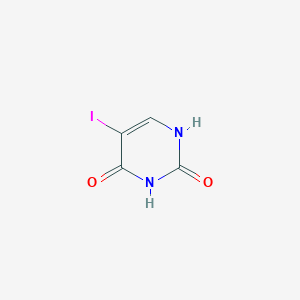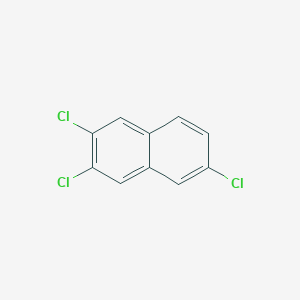
LM11A 31 二盐酸盐
描述
LM11A-31 dihydrochloride is a nonpeptide p75 NTR ligand and nerve growth factor (NGF) antagonist . It blocks p75-mediated cell death, inhibits proNGF induced cell death, increases proliferation and survival of hippocampal neural progenitors, and inhibits Aβ-induced cell death . It is orally available and brain penetrant .
Molecular Structure Analysis
The molecular formula of LM11A-31 dihydrochloride is C12H27Cl2N3O2 . The average mass is 316.268 Da and the monoisotopic mass is 315.148041 Da .Physical And Chemical Properties Analysis
LM11A-31 dihydrochloride is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored desiccated at room temperature .科学研究应用
Alzheimer’s Disease Research
LM11A-31 (dihydrochloride) has shown promise in animal models of Alzheimer’s disease. It prevents and reverses atrophy of cholinergic neurites and reverses Alzheimer’s pathology, offering potential therapeutic benefits .
Huntington’s Disease Research
In models of Huntington’s disease, LM11A-31 increases survival, reduces the formation of aggregates of mutant huntingtin, and prevents neuronal degeneration, suggesting a protective role against this neurodegenerative disorder .
Neuroprotection Against Chemotherapy
LM11A-31 protects neuronal cells from the cytotoxic effects of chemotherapy agents like cisplatin or methotrexate. This could be significant in preventing chemotherapy-induced neurotoxicity .
Neural Progenitor Cell Proliferation
The compound increases the proliferation and survival of hippocampal neural progenitors. This application could be crucial for neural repair and regeneration strategies .
p75 Neurotrophin Receptor (p75NTR) Antagonism
As a non-peptide p75 NTR ligand and nerve growth factor (NGF) antagonist, LM11A-31 blocks p75-mediated cell death and inhibits proNGF induced cell death, which could have broad implications for neurodegenerative disease treatment .
Amyloid Beta (Aβ)-Induced Cell Death Inhibition
LM11A-31 inhibits Aβ-induced cell death with an EC50 of 20 nM. This is particularly relevant for Alzheimer’s disease research, where Aβ plaques are a hallmark of the disease .
Oligodendrocyte and Myelinated Axon Survival
Oral administration of LM11A-31 promotes the survival of oligodendrocytes and myelinated axons in mouse spinal cord injury models, indicating its potential in aiding recovery from such injuries .
作用机制
Target of Action
LM11A-31, also known as (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide Dihydrochloride, is a non-peptide ligand of the p75 neurotrophic receptor (p75NTR) . The p75NTR is a receptor that binds nerve growth factor, brain-derived growth factor, and other neurotrophins . Its signaling can promote either neuron survival or death by apoptosis, depending on its ligand and cellular context .
Mode of Action
LM11A-31 selectively activates p75NTR survival pathways and inhibits apoptosis signaling . It blocks Aβ-induced neurodegeneration and synaptic impairment in neuronal and hippocampal slice cultures .
Biochemical Pathways
The biochemical pathways affected by LM11A-31 are primarily related to neuron survival and apoptosis. By selectively activating survival pathways and inhibiting apoptosis signaling via the p75NTR, LM11A-31 can block neurodegeneration and synaptic impairment .
Result of Action
The result of LM11A-31’s action is neuroprotection and the promotion of neuron survival. In Alzheimer’s Disease (AD) models, it has been shown to prevent tau phosphorylation and misfolding, microglia and astrocyte activation, loss of cholinergic neurites, and cognitive decline . It has also been reported to show efficacy in mouse models of Huntington’s disease, traumatic brain or spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and peripheral nerve injury .
Action Environment
The action of LM11A-31 can be influenced by various environmental factors. It’s worth noting that the compound has been studied in various disease models, suggesting its action may be robust across different physiological conditions .
安全和危害
未来方向
LM11A-31 dihydrochloride has shown neuroprotective and procognitive effects in numerous animal models . It has been studied in multiple mouse models of Alzheimer’s disease, where it prevented tau phosphorylation and misfolding, microglia and astrocyte activation, loss of cholinergic neurites, and cognitive decline . It has also shown efficacy in mouse models of Huntington’s disease, traumatic brain or spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and peripheral nerve injury . A modified version of LM11A-31, LM11A-31-BHS, has been advanced to clinical trials .
属性
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2.2ClH/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15;;/h10-11H,3-9,13H2,1-2H3,(H,14,16);2*1H/t10-,11-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIHJRRZJDEKLB-ULEGLUPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCCN1CCOCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanamide, 2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-, hydrochloride (1:2), (2S,3S)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








